7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride (CCDC) is a chlorinated organic compound with a wide range of applications in the scientific research field. CCDC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In
Scientific Research Applications
Application in Antimicrobial Agents Synthesis
- Summary of the Application: This compound has been used in the synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
- Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
- Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .
Design and Synthesis of Antimicrobial Agents
- Summary of the Application: This compound has been used in the design and synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
- Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
- Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .
Design and Synthesis of Antimicrobial Agents
- Summary of the Application: This compound has been used in the design and synthesis of new thiazolidinone derivatives, which have been screened for their antimicrobial activity .
- Methods of Application or Experimental Procedures: The synthesis involved the reaction of 2-amino-4-chlorobenzoic acid with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This was then treated with p-phenylindiamine to give 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one. This compound was then reacted with various substituted aromatic aldehydes to give the final thiazolidinone derivatives .
- Results or Outcomes: The synthesized compounds were screened for antimicrobial activity. Some of the compounds showed good activity, particularly those containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 groups. The compounds TQVI4 and TQVI5 exhibited significant antifungal activity at a concentration of 31.25 μg/ml, against A.niger .
Safety And Hazards
As with any chemical compound, the safety and hazards associated with quinoline derivatives would depend on the specific compound . It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, handling, and potential hazards4.
Future Directions
The future research directions in the field of quinoline derivatives are vast. Given their wide range of biological activities, researchers are continually synthesizing new quinoline derivatives and testing them for various biological activities1. The goal is often to develop more effective and selective drugs with fewer side effects1.
Please note that while this information provides a general overview of quinoline derivatives, it may not apply directly to “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” due to the specific substitutions on the quinoline ring in this compound. Further research would be needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)8-7-13-15(18(21)23)10(2)16(22-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLNHFOMKXPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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